molecular formula C19H32O3 B14275435 11-[2-(Methoxymethoxy)phenyl]undecan-1-OL CAS No. 139304-83-9

11-[2-(Methoxymethoxy)phenyl]undecan-1-OL

Cat. No.: B14275435
CAS No.: 139304-83-9
M. Wt: 308.5 g/mol
InChI Key: ARHCTFNBZOICQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-[2-(Methoxymethoxy)phenyl]undecan-1-OL is an organic compound characterized by the presence of a phenyl group substituted with a methoxymethoxy group and an undecanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[2-(Methoxymethoxy)phenyl]undecan-1-OL typically involves the reaction of 2-(methoxymethoxy)phenyl derivatives with undecanol. The process may include steps such as nucleophilic aromatic substitution, where the phenyl group is activated by electron-withdrawing groups to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

11-[2-(Methoxymethoxy)phenyl]undecan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

11-[2-(Methoxymethoxy)phenyl]undecan-1-OL has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 11-[2-(Methoxymethoxy)phenyl]undecan-1-OL involves its interaction with specific molecular targets. The methoxymethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The undecanol chain provides hydrophobic interactions, contributing to the compound’s overall stability and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-[2-(Methoxymethoxy)phenyl]undecan-1-OL is unique due to the combination of the methoxymethoxy group and the undecanol chain, which imparts distinct chemical and physical properties. This combination allows for specific interactions and applications that are not possible with simpler analogs.

Properties

CAS No.

139304-83-9

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

11-[2-(methoxymethoxy)phenyl]undecan-1-ol

InChI

InChI=1S/C19H32O3/c1-21-17-22-19-15-11-10-14-18(19)13-9-7-5-3-2-4-6-8-12-16-20/h10-11,14-15,20H,2-9,12-13,16-17H2,1H3

InChI Key

ARHCTFNBZOICQX-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=CC=C1CCCCCCCCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.